molecular formula C19H18N4O3S2 B11523143 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate

1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate

Cat. No.: B11523143
M. Wt: 414.5 g/mol
InChI Key: KSESBVLOUUQGAQ-NHDPSOOVSA-N
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Description

1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a dioxopyrrolidinyl moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate typically involves multiple steps:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved through the cyclization of a suitable precursor, such as a substituted succinic anhydride, under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling of the Hydrazinecarbimidothioate Moiety: This step involves the reaction of a hydrazine derivative with a suitable isothiocyanate to form the hydrazinecarbimidothioate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted acetylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the hydrazinecarbimidothioate group suggests possible applications in enzyme inhibition or as a ligand for metal complexes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydrazinecarbimidothioate group could form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinecarbimidothioate: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbimidothioate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl (2Z)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarbimidothioate lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(Z)-1-thiophen-2-ylethylideneamino]carbamimidothioate

InChI

InChI=1S/C19H18N4O3S2/c1-11(15-4-3-9-27-15)21-22-19(20)28-16-10-17(25)23(18(16)26)14-7-5-13(6-8-14)12(2)24/h3-9,16H,10H2,1-2H3,(H2,20,22)/b21-11-

InChI Key

KSESBVLOUUQGAQ-NHDPSOOVSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(/C)\C3=CC=CS3)/N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N

Origin of Product

United States

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